(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
Overview
Description
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex organic compound characterized by its multiple hydroxyl groups and long-chain fatty acid amide structure
Mechanism of Action
Target of Action
C24:1 GlcCer, also known as D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine, primarily targets the macrophage-inducible C-type lectin (Mincle) receptor . Mincle is a member of the Dectin-2 family, which recognizes a variety of exogenous and endogenous stimuli, such as mycobacteria and necrotic cells .
Mode of Action
Upon recognition of C24:1 GlcCer, Mincle interacts with the Fc receptor common γ-chain (FcRγ) . This interaction triggers Syk-dependent signaling , resulting in the activation of NF-κB, NFAT, and AP-1 .
Biochemical Pathways
The interaction of C24:1 GlcCer with Mincle affects the NF-κB, NFAT, and AP-1 signaling pathways . These pathways play crucial roles in immune responses, including the production of inflammatory cytokines .
Pharmacokinetics
C24:1 GlcCer is provided as a solid and shipped at room temperature . Upon receipt, it should be stored at -20°C . The resuspended product is stable for 6 months when properly stored . Its solubility is 5 mg/ml in isopropanol .
Result of Action
The activation of Mincle by C24:1 GlcCer leads to the production of inflammatory cytokines . Due to its pro-inflammatory activity, C24:1 GlcCer has been identified as a potential adjuvant for vaccination against infectious diseases and cancer .
Action Environment
In healthy individuals, C24:1 GlcCer is located in the endoplasmic reticulum/Golgi apparatus . Following cell damage, it is released into the extracellular milieu where it acts as a signal of cell damage . The accumulation of C24:1 GlcCer within cells is believed to cause systemic inflammation in Gaucher disease .
Biochemical Analysis
Biochemical Properties
D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the nuclear factor of activated T-cells (NFAT), influencing its activation .
Cellular Effects
D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and amide formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated fatty acid amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine
In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its ability to interact with both hydrophilic and hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
- **(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
- Bis(2-ethylhexyl) terephthalate
- 1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZIXHPUPAOIA-JZZPSRGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | GlcCer(d18:1/24:1(15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | GlcCer(d18:1/24:1(15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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